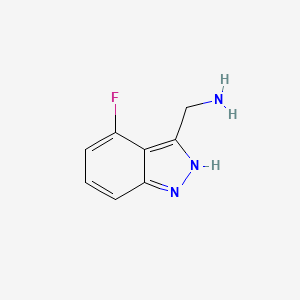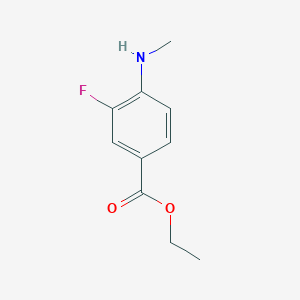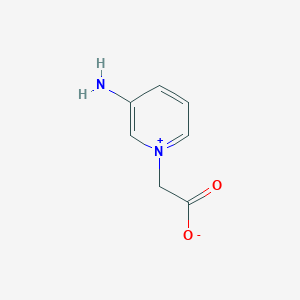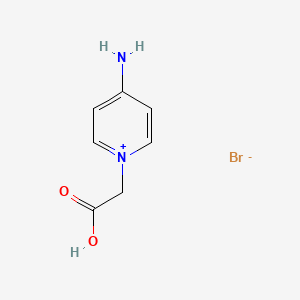
4-Amino-1-(carboxymethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium bromide can be achieved through successive alkylations of 4,4′-bipyridine or by Zincke reactions followed by a second alkylation step . These methods yield the compound in good quantities and are commonly used in both laboratory and industrial settings .
Chemical Reactions Analysis
4-Amino-1-(carboxymethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of electrochromic materials, aqueous redox flow batteries, and supramolecular chemistry . Additionally, it serves as a building block for the synthesis of peptides and other complex assemblies . Its versatility and high tunability make it a valuable component in various fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within the cell . The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
4-Amino-1-(carboxymethyl)pyridin-1-ium bromide is similar to other pyridinium salts, such as 1-(carboxymethyl)pyridin-1-ium bromide . its unique structure and properties make it distinct from other compounds in this class . The presence of the amino group and the carboxymethyl moiety provides additional functionality and reactivity, which can be advantageous in certain applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(4-aminopyridin-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C7H8N2O2.BrH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H |
InChI Key |
DMLPHCFAPTXULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1N)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


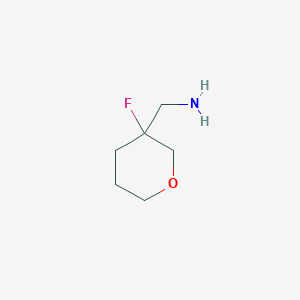
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid](/img/structure/B12999746.png)
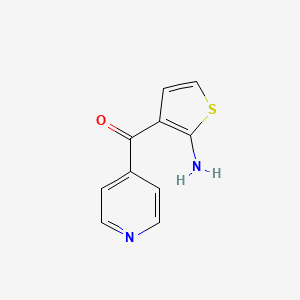

![2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12999768.png)
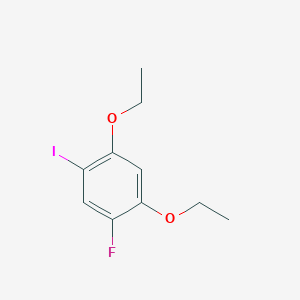
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12999773.png)
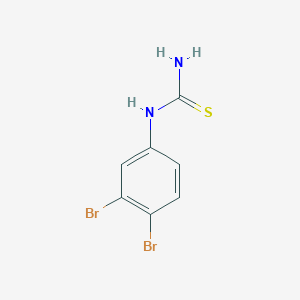
![3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12999781.png)

